molecular formula C12H10ClN5O2S B11474552 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474552
M. Wt: 323.76 g/mol
InChI Key: XOCMAOVNMYAZNP-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, thiophene, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the chloro substituent: Chlorination of the pyrazole ring can be carried out using reagents like thionyl chloride or phosphorus oxychloride.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the thiophene moiety: This can be achieved through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent on the pyrazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It may serve as a lead compound for the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring are known for their diverse pharmacological properties.

    Thiophene derivatives: These compounds are widely used in materials science and medicinal chemistry.

Uniqueness

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of these three heterocyclic moieties, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C12H10ClN5O2S

Molecular Weight

323.76 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H10ClN5O2S/c13-8-4-15-18(6-8)7-10-16-12(20-17-10)11(19)14-5-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,14,19)

InChI Key

XOCMAOVNMYAZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl

Origin of Product

United States

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